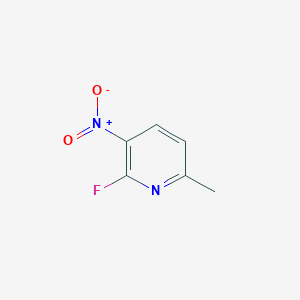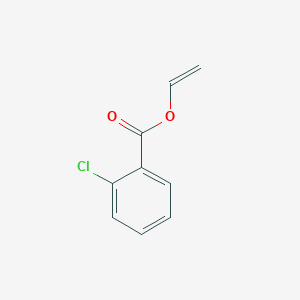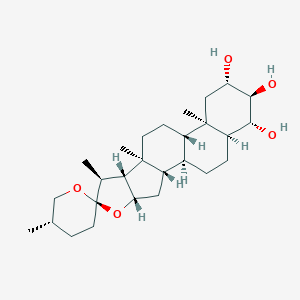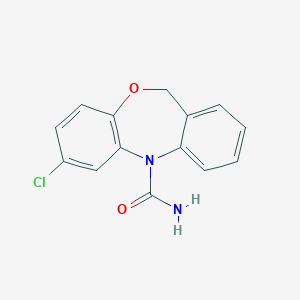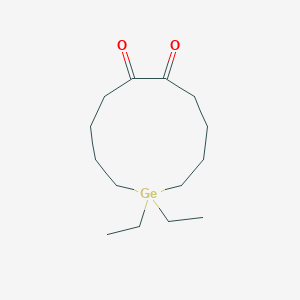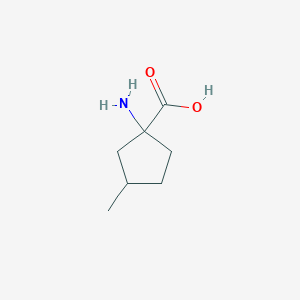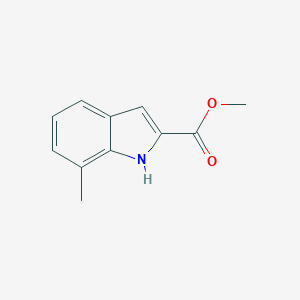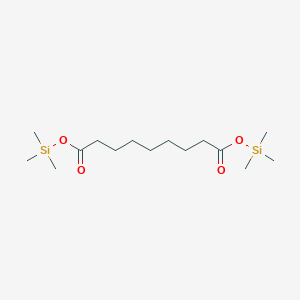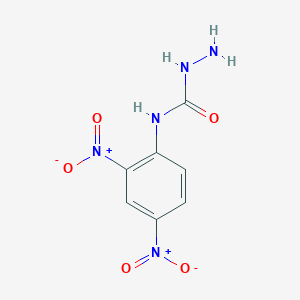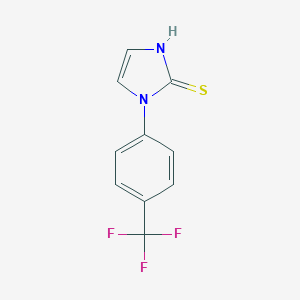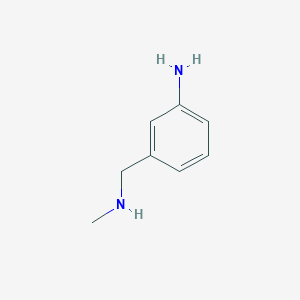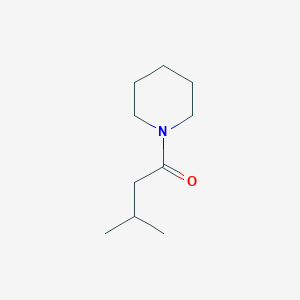
1-(3-Methylbutanoyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylbutanoyl)piperidine, also known as MBP, is a chemical compound that has been studied for its potential use in scientific research. It is a piperidine derivative that has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
The mechanism of action of 1-(3-Methylbutanoyl)piperidine involves its binding to the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By binding to the transporter, 1-(3-Methylbutanoyl)piperidine inhibits the reuptake of dopamine, leading to an increase in dopamine levels in the synapse. This increase in dopamine levels may have implications for the study of dopamine-related disorders, as well as mood disorders.
Effets Biochimiques Et Physiologiques
1-(3-Methylbutanoyl)piperidine has been shown to have a variety of biochemical and physiological effects, including an increase in dopamine and norepinephrine levels in the synapse. Additionally, it has been shown to have an effect on the release of these neurotransmitters, which may have implications for the study of mood disorders. 1-(3-Methylbutanoyl)piperidine has also been shown to have an effect on the activity of certain enzymes, which may have implications for the study of metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-Methylbutanoyl)piperidine in scientific research is its high affinity for the dopamine transporter, which may make it useful in the study of dopamine-related disorders. Additionally, its ability to affect the release of neurotransmitters may have implications for the study of mood disorders. However, one limitation of using 1-(3-Methylbutanoyl)piperidine in lab experiments is its potential for toxicity, which may limit its use in certain studies.
Orientations Futures
There are several future directions for research involving 1-(3-Methylbutanoyl)piperidine, including its potential use in the study of dopamine-related disorders such as Parkinson's disease and addiction. Additionally, its effects on the release of neurotransmitters may have implications for the study of mood disorders such as depression and anxiety. Further research is needed to fully understand the potential uses of 1-(3-Methylbutanoyl)piperidine in scientific research.
Méthodes De Synthèse
The synthesis of 1-(3-Methylbutanoyl)piperidine has been achieved through a variety of methods, including the reaction of 3-methylbutanoyl chloride with piperidine in the presence of a base such as triethylamine. Other methods have included the use of other reagents such as 3-methylbutanoyl bromide and piperidine hydrochloride. The synthesis of 1-(3-Methylbutanoyl)piperidine has been optimized to produce high yields and purity for use in scientific research.
Applications De Recherche Scientifique
1-(3-Methylbutanoyl)piperidine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter, which may make it useful in the study of dopamine-related disorders such as Parkinson's disease and addiction. Additionally, 1-(3-Methylbutanoyl)piperidine has been shown to have an effect on the release of neurotransmitters such as dopamine and norepinephrine, which may have implications for the study of mood disorders such as depression and anxiety.
Propriétés
Numéro CAS |
18071-41-5 |
|---|---|
Nom du produit |
1-(3-Methylbutanoyl)piperidine |
Formule moléculaire |
C10H19NO |
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
3-methyl-1-piperidin-1-ylbutan-1-one |
InChI |
InChI=1S/C10H19NO/c1-9(2)8-10(12)11-6-4-3-5-7-11/h9H,3-8H2,1-2H3 |
Clé InChI |
BCVHFAJWGDZJSA-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCCCC1 |
SMILES canonique |
CC(C)CC(=O)N1CCCCC1 |
Synonymes |
3-Methyl-1-piperidino-1-butanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



